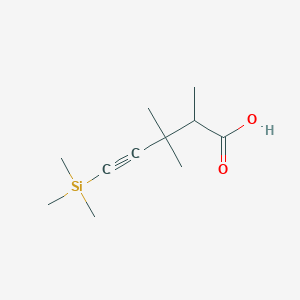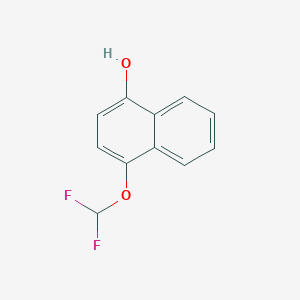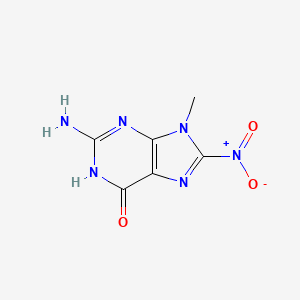
4-Chloro-2-(cyclohexyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H14ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom and a cyclohexyloxy group attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclohexyloxy)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with a cyclohexyloxy group. One common method is the reaction of 4-chloropyridine with cyclohexanol in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(cyclohexyloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Applications De Recherche Scientifique
4-Chloro-2-(cyclohexyloxy)pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Chloro-2-(methoxy)pyridine: Similar in structure but with a methoxy group instead of a cyclohexyloxy group.
4-Chloro-2-(ethoxy)pyridine: Contains an ethoxy group instead of a cyclohexyloxy group.
Uniqueness: 4-Chloro-2-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1346707-01-4 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
4-chloro-2-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14ClNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Clé InChI |
BJCKGNMPEUQZCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)



![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)

![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)






